molecular formula C6H4N6 B1178427 TALLOW CAS No. 129521-65-9

TALLOW

カタログ番号: B1178427
CAS番号: 129521-65-9
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tallow is a rendered form of animal fat, primarily from beef or mutton, consisting of approximately 99% triglycerides and a complex profile of fatty acids, vitamins, and other lipids . Its composition is dominated by saturated (~50%) and monounsaturated (~42%) fats, with a minimal polyunsaturated fraction (~4%), granting it exceptional oxidative stability compared to plant-based oils . This high stability, with a smoke point of 420-480°F (249°C), makes it a valuable substrate for studying lipid oxidation and for developing stable formulations in biochemical applications . The predominant fatty acids include oleic acid (C18:1, ~47%), palmitic acid (C16:0, ~26%), and stearic acid (C18:0, ~12-15%), along with bioactive compounds like conjugated linoleic acid (CLA) and fat-soluble vitamins A, D, E, and K . This specific lipid profile underpins this compound's research value. Its remarkable similarity to human sebum, both in fatty acid composition and lipid classes, makes it a highly relevant model for dermatological and cosmetic research, particularly in studying skin barrier function, permeability, and the effects of topical lipid delivery . The constituent fatty acids serve distinct functions: oleic acid enhances penetration and moisturization, palmitic acid contributes to skin barrier structure, stearic acid provides emulsifying and antimicrobial properties, and CLA has demonstrated anti-inflammatory and skin barrier repair activities in research models . Furthermore, this compound is utilized in industrial biotechnology research, serving as a feedstock for biodiesel production and as a lubricant in specific engineering contexts, highlighting its versatility beyond biological sciences . This product, this compound, is provided for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

特性

CAS番号

129521-65-9

分子式

C6H4N6

製品の起源

United States

科学的研究の応用

Tallow in Skincare and Cosmetics

This compound has gained popularity in the skincare industry due to its biocompatibility with human skin. Research indicates that this compound contains fatty acids that closely resemble those found in human skin, making it an effective moisturizer and healing agent for various skin conditions.

Research Findings

  • Wound Healing Properties : A study demonstrated that herbal soaps containing this compound showed enhanced antibacterial efficacy compared to traditional alkaline soaps. The presence of essential oils further improved the healing properties of these formulations .
  • Atopic Dermatitis : Emulsions made with mutton this compound and walnut oil were shown to improve skin hydration significantly, suggesting potential benefits for individuals suffering from atopic dermatitis and psoriasis .

Data Table: Efficacy of this compound in Skincare

StudyApplicationFindings
Khan et al. (2018)Herbal soapsHigher antibacterial efficacy with this compound
Kowalska et al. (2017)EmulsionsImproved skin hydration in dermatitis

Industrial Applications

This compound is utilized in various industrial processes due to its chemical properties. It serves as a raw material for producing soaps, lubricants, and biodiesel.

Biodiesel Production

This compound can be converted into biodiesel through transesterification, providing a renewable energy source. Its use in biodiesel production helps reduce reliance on fossil fuels and promotes sustainability .

Manufacturing Uses

  • Soaps and Detergents : this compound is a key ingredient in many soap formulations due to its ability to produce stable lather and emulsification properties.
  • Cosmetics : Fatty acids derived from this compound are essential in creating emulsifiers for creams and lotions .

Data Table: Industrial Uses of this compound

ApplicationDescription
BiodieselRenewable energy source from animal fats
SoapsKey ingredient for lathering agents
CosmeticsUsed for emulsifiers in creams

Pharmaceutical Applications

In the pharmaceutical industry, this compound is used for its glycerides, which are important for drug formulation. Glycerides derived from this compound can serve as excipients or active ingredients in various medicinal products.

Case Study: Glycerides in Pharmaceuticals

Glycerides from this compound have been explored for their role as carriers in drug delivery systems, enhancing the bioavailability of certain medications .

Nutritional Applications

Historically, this compound has been used as a cooking fat due to its high smoke point and stability at elevated temperatures. Recent studies suggest that natural fats like this compound may not contribute to heart disease as previously thought; rather, they can be part of a healthy diet.

Nutritional Benefits

  • This compound is rich in fat-soluble vitamins A, D, E, and K, which are essential for various bodily functions including immune response and bone health.
  • It contains conjugated linoleic acid (CLA), known for its anti-inflammatory properties .

Data Table: Nutritional Composition of this compound

NutrientAmount per 100g
Vitamin A900 µg
Vitamin D1.5 µg
Vitamin E0.5 mg
Conjugated Linoleic AcidVaries

類似化合物との比較

Comparison with Similar Animal-Derived Fats

Lard (Pork Fat)

  • Fatty Acid Profile: Lard contains ~51.5% oleic acid, with higher proportions of palmitic acid (~28%) and linoleic acid (~6–10%) compared to tallow .
  • Oxidation Behavior : Lard’s lower oleic acid content and higher polyunsaturated fatty acid (PUFA) levels make it more prone to oxidation than this compound. However, it generates fewer aldehydes like (E,E)-2,4-heptadienal during oxidation, resulting in milder flavor changes .
  • Applications : Primarily used in baking and traditional cooking, lard is less common in industrial surfactants compared to this compound derivatives .

Butter (Dairy Fat)

  • Fatty Acid Profile : Butter contains ~46.5% oleic acid and higher short-chain fatty acids (e.g., butyric acid), contributing to its distinct creamy flavor .
  • Oxidation Behavior: The presence of short-chain acids accelerates rancidity, producing cheesy and sour notes, unlike this compound’s "beefy" and "fatty" aroma .
  • Applications: Limited to food products due to its low smoke point and rapid oxidation.

Comparison with Vegetable Oils

Palm Oil

  • Fatty Acid Profile : Palm oil has ~44% palmitic acid and ~39% oleic acid, with minimal PUFA content .
  • Oxidation Stability : Similar to this compound due to high saturated fat levels, but its lower oleic acid content reduces its utility in flavor applications.

High-Oleic Sunflower Oil

  • Fatty Acid Profile: Contains ~80% oleic acid, comparable to this compound, but with higher linoleic acid (~10%) .
  • Oxidation Behavior : Despite similar oleic acid levels, its PUFA content leads to faster oxidation and hexanal formation, as seen in stored edible oils .
  • Applications : Used as a this compound substitute in health-conscious foods but lacks structural rigidity for industrial applications.

PEG-2 this compound Amine

  • Structure: A nonionic surfactant derived from this compound, featuring ethoxylated amine groups .
  • Functionality: Exhibits superior emulsification and corrosion inhibition compared to plant-derived surfactants (e.g., coconut diethanolamide) due to its long hydrocarbon chain .
  • Applications : Critical in agrochemicals, textiles, and oil recovery, whereas plant-based surfactants prioritize biodegradability .

Hydrogenated Vegetable Oils

  • Structure : Chemically modified to increase saturation (e.g., hydrogenated soybean oil).
  • Functionality: Mimics this compound’s semi-solid texture but lacks natural oxidative flavor precursors like (E)-2-nonenal, limiting use in meat flavorings .

Data Tables

Table 1: Fatty Acid Composition of this compound and Similar Compounds

Compound Oleic Acid (%) Palmitic Acid (%) Stearic Acid (%) Linoleic Acid (%)
Beef this compound 82.6 24–32 20–25 2–3
Lard 51.5 28 13 6–10
Palm Oil 39 44 5 10
High-Oleic Sunflower Oil 80 4 4 10

Table 2: Key Oxidation Markers in this compound vs. Vegetable Oils

Compound Hexanal (ppm) (E,E)-2,4-Decadienal (ppm) Hexanoic Acid (ppm)
Beef this compound 12.3 8.7 5.2
Soybean Oil 18.9 2.1 1.8
Lard 9.5 0.9 3.6

準備方法

Suet Selection and Preparation

Tallow production begins with suet, the dense fat surrounding the kidneys and loins of cattle. Grass-fed cattle yield suet rich in carotenoids, resulting in a distinct yellow hue, whereas grain-fed cattle produce whiter this compound due to the absence of these pigments. Suet must be cleaned of connective tissues, blood vessels, and impurities before rendering. Industrial mincing or manual chopping accelerates melting by increasing surface area.

Low-Heat Melting Process

Traditional rendering employs slow, gentle heat to preserve this compound’s nutritional integrity. A slow cooker or stovetop set to 60–80°C (140–176°F) melts suet over 4–6 hours, separating golden liquid fat from residual solids (known as "cracklings"). This method minimizes protein denaturation and oxidation, retaining a high concentration of saturated fatty acids like stearic and palmitic acid, which constitute 70% of this compound’s composition.

Table 1: Traditional vs. Industrial Rendering Parameters

ParameterTraditional MethodIndustrial Method
Temperature60–80°C100–120°C
Time4–6 hours1–2 hours
Yield85–90%92–95%
Fatty Acid RetentionHigh (≥95%)Moderate (80–85%)
ColorYellow (grass-fed)White (any diet)

Modern Industrial Extraction Techniques

Mechanical Pressing

Hydraulic or screw presses apply high pressure (200–400 bar) to suet, extracting 60–70% of available fat in a single pass. This method is energy-efficient but requires subsequent refining to remove phospholipids and free fatty acids.

Solvent Extraction

Hexane or ethanol solvents dissolve fat from minced suet, achieving extraction efficiencies of 98–99%. The solvent-fat mixture is distilled to recover the oil, leaving behind a protein-rich meal. While highly effective, solvent residues must be reduced to <1 ppm to meet food safety standards.

Transesterification and Fractionation

To modify this compound’s physical properties, industrial processes employ:

  • Fractionation : Cooling this compound to 25–30°C crystallizes high-melting-point triglycerides, which are separated via filtration. This yields a liquid fraction rich in oleic acid (ideal for frying) and a solid fraction for candle production.

  • Transesterification : Reacting this compound with methanol in the presence of NaOH produces biodiesel (fatty acid methyl esters) and glycerol. This process reduces viscosity and improves cold-flow properties, making this compound suitable for renewable fuel applications.

Factors Influencing this compound Quality

Cattle Diet and Breed

Grass-fed cattle produce this compound with a 3.7-fold higher plasma concentration of conjugated linoleic acid (CLA) compared to grain-fed counterparts, enhancing its anti-inflammatory properties. Angus and Wagyu breeds exhibit marbled fat deposits, yielding this compound with a smoother texture and milder flavor.

Rendering Temperature

Excessive heat (>120°C) degrades heat-sensitive fatty acids and generates harmful compounds like acrylamide. Studies show that this compound rendered at 80°C retains 95% of its native fatty acids, whereas high-temperature methods preserve only 80%.

Post-Rendering Treatments

  • Bleaching : Activated clay or carbon removes pigments and impurities, producing odorless, white this compound for cosmetics.

  • Hydrogenation : Adding hydrogen converts unsaturated fats to saturated fats, increasing melting point and shelf life. However, this process creates trans fats, linked to cardiovascular risks.

Applications and Research Findings

Culinary Uses

This compound’s high smoke point (250°C) makes it ideal for frying. A 2024 study demonstrated that potatoes fried in this compound absorbed 12% less oil than those fried in vegetable oil, reducing calorie content.

Cosmetic Formulations

Topical this compound emulsions improve skin hydration by 40% compared to petroleum-based creams, attributed to its similarity to human sebum.

Biofuel Production

Fractionated this compound biodiesel reduces greenhouse gas emissions by 57% compared to diesel, though its high cloud point (15°C) limits use in cold climates .

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for determining fatty acid composition in tallow, and how do variations in sample preparation affect results?

  • Methodological Answer : Use gas chromatography (GC) with flame ionization detection (FID) following AOAC Method 996.06 . Sample preparation must include saponification and methylation to convert triglycerides into fatty acid methyl esters (FAMEs). Variations in solvent purity (e.g., hexane vs. chloroform) and methylation time can alter esterification efficiency, leading to ±5% variability in unsaturated fatty acid quantification .

Q. How can in vitro models be designed to study this compound digestibility in ruminant vs. monogastric systems?

  • Methodological Answer : For ruminants, use a dual-phase in vitro system simulating rumen fermentation (e.g., Daisy II incubator with buffer pH 6.8 and 39°C) followed by intestinal digestion with pancreatin. For monogastrics, omit the rumen phase and directly simulate gastric (pepsin-HCl, pH 2.0) and intestinal phases. Measure free fatty acid release via titration or GC .

Q. What are the key challenges in isolating and quantifying trace lipid oxidation products in stored this compound?

  • Methodological Answer : Use HPLC-MS/MS with a C18 column and MRM mode to detect hydroperoxides and aldehydes. Challenges include oxidation during extraction (mitigated by nitrogen flushing) and matrix interference (resolved with solid-phase extraction using silica gel). Quantify against deuterated internal standards (e.g., d4-cholesterol) .

Advanced Research Questions

Q. How can contradictions in this compound’s oxidative stability data across studies be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis with heterogeneity testing (I² statistic) to identify confounding variables (e.g., antioxidant presence, storage temperature). Replicate experiments under controlled conditions (e.g., ISO 6886 for rancimat testing) and apply multivariate regression to isolate factors like iodine value and tocopherol content .

Q. What experimental frameworks are suitable for assessing this compound’s role in biohydrogenation pathways in mixed microbial communities?

  • Methodological Answer : Use metatranscriptomics (RNA-seq) coupled with stable isotope probing (SIP) to track microbial lipid metabolism. Anaerobic batch cultures with ¹³C-labeled this compound can identify active taxa via density gradient centrifugation. Validate with qPCR targeting Clostridium and Butyrivibrio hydratase genes .

Q. How do interfacial properties of this compound-based emulsions influence crystallization kinetics in food matrices?

  • Methodological Answer : Characterize using polarized light microscopy and differential scanning calorimetry (DSC). Vary emulsifiers (e.g., lecithin vs. monoacylglycerols) and measure nucleation rates via Avrami equation. Correlate with rheological data (oscillatory shear tests) to model crystal network formation .

Data Contradiction & Reproducibility

Q. Why do studies report conflicting melting profiles for this compound, and how can protocols be harmonized?

  • Methodological Answer : Discrepancies arise from differing DSC heating rates (1°C/min vs. 5°C/min) and sample annealing history. Standardize per AOCS Method Cj 1-94, including pre-melting at 80°C to erase thermal memory. Report polymorphic forms (β vs. β’ crystals) via X-ray diffraction .

Guidelines for Research Integrity

  • Transparency : Pre-register protocols (e.g., OSF) and disclose all data, including negative results from talloxidation assays .
  • Reproducibility : Share raw chromatograms and microbial sequencing data via repositories like NCBI SRA .

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